molecular formula C24H20ClFN6O B2733415 1-(2-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 1251687-91-8

1-(2-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Cat. No.: B2733415
CAS No.: 1251687-91-8
M. Wt: 462.91
InChI Key: DBAZSMKJILSYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a useful research compound. Its molecular formula is C24H20ClFN6O and its molecular weight is 462.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Synthesis

  • Heterocyclic Amplifiers of Phleomycin : The chemical compound is related to a series of 1H-imidazo[4,5-b]pyrazines, which have been prepared and examined for their reactions. These compounds showed only slight activity as amplifiers of phleomycin (Barlin & Ireland, 1984).

  • Fundamental Physical Properties : Fundamental physical properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives have been investigated, revealing insights into their crystal structures and spectroscopic properties (Nakai et al., 2003).

Luminescence and Chemiluminescence

  • Luminescence Properties : The luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds has been reviewed, discussing their bioluminescence and chemiluminescence in marine organisms and potential applications in bioassay (Teranishi, 2007).

  • Bimodal Chemiluminescence : A study on the large bathochromic shift of chemiluminescence caused by a styryl group at the 8 position of similar imidazo[1,2-a]pyrazin-3-one derivatives, demonstrating unique luminescence properties (Nakamura et al., 1998).

Applications in Medicine

  • Antitumor Activity : The compound is related to imidazotetrazines, with studies showing the synthesis and chemistry of these compounds and their potential as broad-spectrum antitumor agents (Stevens et al., 1984).

  • Synthesis and Antimicrobial Activity : Research on pyrazoles and fused pyrazolo[3,4-d]-pyrimidine derivatives, including imidazolone moieties, which are expected to exhibit biological activity, including antimicrobial properties (Gomha & Hassaneen, 2011).

Structural and Analytical Studies

  • Synthesis of Substituted Derivatives : The synthesis of new derivatives, including pyrazoles and pyridazinones, suggests the versatility and potential applications of the compound in creating various chemical structures (Board et al., 2009).

  • NMR Chemical Shifts and Protonation Effects : Studies on the effects of protonation and phase on the NMR chemical shifts of imidazoles and pyrazoles provide valuable insights into the structural and electronic properties of these compounds (Claramunt et al., 2003).

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-5-pyridin-4-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN6O/c25-20-3-1-2-4-21(20)30-13-15-31(16-14-30)24(33)22-23(17-9-11-27-12-10-17)32(29-28-22)19-7-5-18(26)6-8-19/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAZSMKJILSYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.